molecular formula C18H21NO5S B11071361 [4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid

[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid

Cat. No.: B11071361
M. Wt: 363.4 g/mol
InChI Key: LEGLQAKTRNKHSI-UHFFFAOYSA-N
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Description

2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the acetic acid moiety. Common synthetic routes may involve:

    Formation of the Sulfonamide Linkage: This step often involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions.

    Introduction of the Acetic Acid Moiety: This can be achieved through various methods, including esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}BENZOIC ACID): Similar structure but with a benzoic acid moiety instead of acetic acid.

    2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)PROPIONIC ACID: Contains a propionic acid group instead of acetic acid.

Uniqueness

2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C18H21NO5S/c1-12(2)14-6-9-16(24-3)17(11-14)25(22,23)19-15-7-4-13(5-8-15)10-18(20)21/h4-9,11-12,19H,10H2,1-3H3,(H,20,21)

InChI Key

LEGLQAKTRNKHSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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